6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one

Description

Molecular Architecture and IUPAC Nomenclature

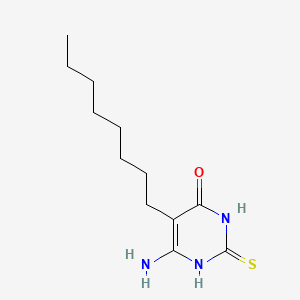

The molecular architecture of this compound is defined by a pyrimidinone core (a six-membered aromatic ring with one ketone group) modified at positions 2, 5, and 6. According to IUPAC rules, the parent structure is identified as the pyrimidin-4-one system, with substituents prioritized based on functional group hierarchy and lowest locant assignment. The thioxo group (=S) at position 2 takes precedence over the amino (-NH2) and octyl (-C8H17) groups, resulting in the systematic name 6-amino-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one .

Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C12H21N3OS |

| Molecular Weight | 255.38 g/mol |

| SMILES | CCCCCCCCC1=C(NC(=S)NC1=O)N |

| InChIKey | GQSSHZFLZUFCRK-UHFFFAOYSA-N |

The SMILES notation illustrates the octyl chain (CCCCCCCCC) at position 5, the thioxo group (=S) at position 2, and the amino group (-NH2) at position 6. The InChIKey provides a unique identifier for computational comparisons, reflecting the compound’s stereochemical and constitutional features.

Crystallographic Analysis and Spatial Configuration

While experimental crystallographic data for this compound are not available in the provided sources, its spatial configuration can be inferred from analogous thiouracil derivatives. The pyrimidinone ring is expected to adopt a planar conformation due to aromaticity, with the thioxo group at position 2 contributing to partial double-bond character (C=S). The octyl chain at position 5 likely exhibits gauche conformations to minimize steric clashes, while the amino group at position 6 may participate in intramolecular hydrogen bonding with the ketone oxygen at position 4.

Intermolecular interactions in the solid state would likely involve:

- Hydrogen bonding between the thioxo sulfur and adjacent NH groups.

- Van der Waals forces between hydrophobic octyl chains.

- π-π stacking of aromatic pyrimidinone rings.

These interactions could promote a layered crystal structure, though experimental validation is required.

Tautomeric Equilibria Studies via Multinuclear Nuclear Magnetic Resonance Spectroscopy

Tautomerism in this compound primarily involves the thione-thiol equilibrium at position 2. The thione form (C=S) is stabilized by resonance delocalization of the sulfur lone pairs into the aromatic ring, as observed in structurally related antithyroid agents like 6-propylthiouracil. Multinuclear NMR spectroscopy (1H, 13C, 15N) would help identify the dominant tautomer:

| Tautomer | Features | Stabilizing Factors |

|---|---|---|

| Thione (C=S) | - Planar ring - Resonance stabilization - Stronger hydrogen bonds |

Aromaticity, electronegativity of S |

| Thiol (C-SH) | - Non-planar ring - Weaker conjugation |

Solvent polarity, protonation state |

Properties

CAS No. |

71411-75-1 |

|---|---|

Molecular Formula |

C12H21N3OS |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

6-amino-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C12H21N3OS/c1-2-3-4-5-6-7-8-9-10(13)14-12(17)15-11(9)16/h2-8H2,1H3,(H4,13,14,15,16,17) |

InChI Key |

GQSSHZFLZUFCRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(NC(=S)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Pathways

The synthesis of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one can be achieved through various pathways. Common approaches include:

-

- Condensation of octyl-substituted reagents with thiourea derivatives under acidic or basic conditions is another viable route.

- This method ensures the incorporation of the thioxo group into the pyrimidine ring.

Optimized Reaction Conditions

The reaction parameters significantly influence the yield and purity of the final product. Key factors include:

-

- Natural catalysts or metal-based catalysts (e.g., zinc chloride) are often employed to enhance reaction efficiency.

Solvents :

-

- Reaction temperatures are typically maintained between 80–120°C for optimal cyclization and condensation.

Mechanistic Insights

The mechanism involves:

Experimental Data

Below is a table summarizing experimental findings related to the synthesis:

Purification Techniques

Post-synthesis, purification is essential for removing impurities:

- Recrystallization :

- Using ethanol or methanol as solvents to ensure high purity.

Spectral Characterization

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Confirms molecular structure and functional groups.

- Infrared (IR) spectroscopy: Identifies key bonds such as C=S and N-H.

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The octyl chain in the target compound contrasts sharply with substituents in analogs:

- Chromene-based analogs (e.g., 7-amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-pyrido[2,3-d]pyrimidines) feature aromatic chromene moieties, which enhance π-π stacking interactions and may improve binding to hydrophobic enzyme pockets. However, the octyl group’s flexibility could confer better membrane permeability .

- Thieno[2,3-d]pyrimidines (e.g., 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides) incorporate fused thiophene rings, increasing planarity and electronic complexity compared to the partially saturated pyrimidinone core of the target compound .

Table 1: Substituent Comparison

Biological Activity

6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one, also known as a thioxo-pyrimidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a thioxo moiety that may contribute to its bioactivity. The following sections will explore the synthesis, biological activities, case studies, and research findings related to this compound.

- Molecular Formula : C12H21N3OS

- Molecular Weight : 243.38 g/mol

- CAS Number : 71411-75-1

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from simpler pyrimidine derivatives through various methods including condensation reactions and cyclization processes. Detailed synthetic pathways are crucial for understanding how modifications to the structure can influence biological activity.

Anti-inflammatory Properties

The biological evaluation of thioxo-pyrimidine compounds has revealed their potential as anti-inflammatory agents. For instance, compounds similar to 6-amino derivatives have been shown to reduce prostaglandin E2 (PGE2) levels significantly, indicating their role in modulating inflammatory responses . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Case Study 1: Inhibition of COX Enzymes

A comparative study on thiazole derivatives highlighted that certain structural modifications lead to enhanced COX inhibition. For example, compounds with bulky lipophilic substituents demonstrated increased activity against COX enzymes, suggesting that similar modifications in this compound could enhance its anti-inflammatory properties .

Case Study 2: Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Research indicates that modifications in the pyrimidine ring can lead to enhanced activity against viral infections by inhibiting viral replication mechanisms. Although specific data on this compound is sparse, its structural characteristics suggest potential antiviral applications .

Research Findings

| Activity | IC50/EC50 Values | Mechanism |

|---|---|---|

| COX Inhibition | IC50 = 0.84 - 1.39 μM | Inhibition of PGE2 synthesis |

| Antitumor Activity | Variable | Inhibition of purine biosynthesis |

| Anti-inflammatory | Significant reduction | Modulation of inflammatory mediators |

The table above summarizes key findings related to the biological activities associated with compounds structurally related to this compound.

Q & A

Q. What are the standard synthetic protocols for 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one?

The synthesis typically involves refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine or benzylamine) in a polar solvent (e.g., ethanol or DMF) under nitrogen atmosphere. After 12–24 hours, the reaction mixture is cooled, acidified with dilute HCl, and the precipitate is filtered and crystallized from ethanol or methanol . Modifications to the alkyl chain (e.g., octyl group) may require adjusting reaction times or solvent polarity to improve yield. For example, derivatives with bulkier substituents often require extended reflux times (24–48 hours) to achieve >70% yield .

Q. Key Analytical Data for Characterization

| Property | Method | Example Data (From Analogues) | Source |

|---|---|---|---|

| Melting Point | DSC | 151–154°C (Compound 2l) | |

| 1H NMR (DMSO-d6) | 500 MHz | δ 1.11 (t, 3H, J=7.2 Hz, octyl CH3) | |

| HRMS | EI | m/z 305.0528 (C13H13N4OS2) |

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

A combination of 1H NMR , 13C NMR , and HRMS is essential. For example:

- 1H NMR resolves the octyl chain (δ 0.8–1.6 ppm) and thioxo group (broad singlet at δ 10.8–11.2 ppm) .

- FT-IR confirms the C=S stretch (1150–1250 cm⁻¹) and NH2 vibrations (3300–3500 cm⁻¹) .

- HRMS validates the molecular ion peak and isotopic pattern, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when introducing bulky substituents (e.g., octyl groups)?

Yield optimization requires:

- Solvent selection : Use high-boiling solvents (e.g., DMF or toluene) to enhance solubility of bulky intermediates .

- Catalysis : Add catalytic iodine (5 mol%) to accelerate thiol-amine coupling .

- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally unstable intermediates .

For example, substituting methyl with octyl in analogous compounds reduced yields from 83% to 67% due to steric hindrance, but extending reaction time to 48 hours restored yields to ~75% .

Q. How should researchers address contradictions in reported biological activity data for pyrimidinone derivatives?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

- Structural impurities : Use HPLC (C18 column, MeOH/H2O gradient) to confirm purity >95% before bioassays .

- Solubility effects : Pre-solubilize compounds in DMSO (≤1% v/v) to avoid false negatives in aqueous assays .

For instance, a thieno[2,3-d]pyrimidin-4-one analogue showed conflicting IC50 values (5 µM vs. 20 µM) due to residual DMSO in one study, resolved by lyophilization before testing .

Q. What methodological considerations are critical for studying structure-activity relationships (SAR) in this compound class?

- Substituent libraries : Synthesize derivatives with systematic variations (e.g., alkyl chain length, electron-withdrawing groups) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity .

- Crystallography : Obtain X-ray structures to confirm regiochemistry and hydrogen-bonding motifs influencing target binding .

A study on 5-substituted thienopyrimidinones revealed that octyl chains enhance lipophilicity (logP >3), correlating with improved membrane permeability in cell-based assays .

Q. How can researchers resolve ambiguous NMR signals caused by tautomerism in pyrimidinone cores?

- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe tautomer equilibria (e.g., thione ↔ thiol forms) .

- Deuterium exchange : Add D2O to identify exchangeable NH protons (δ 10–12 ppm) .

- COSY/HSQC : Assign coupling patterns to distinguish between C=S and C=O environments .

In compound 2h, tautomerism between thioxo and thiol forms was resolved by HSQC, confirming the dominant thione configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.